molecular formula C18H17ClN2O3S B2359689 1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-28-0

1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2359689
CAS RN: 873811-28-0
M. Wt: 376.86
InChI Key: IAMRJPHEDMCIHS-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes

The compound has applications in the development of multifunctional mononuclear complexes that demonstrate slow magnetic relaxation and photochromic behavior. These properties are significant for advancements in materials science, particularly in creating smart materials that respond to external stimuli, such as light or magnetic fields. The research on Co(BrL)2·3CH3OH and Co(PL)2·2CH3OH complexes has shown distinct magnetic behaviors and color change upon irradiation, indicating potential for data storage and sensor applications (Deng-Ke Cao et al., 2015).

Reaction with Isothiocyanates

Another application involves the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. This synthesis pathway is crucial for developing new pharmaceuticals and understanding the chemical behavior of thienoimidazol-dioxides under various conditions, potentially leading to novel drug candidates (A. Klásek et al., 2010).

Trans-fused Ureas: Perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides

Research into the preparation and structure of trans-fused ureas reveals the significance of perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides in various scientific fields, including medicinal chemistry and materials science. The study of their molecular structures through X-ray crystallography provides insights into their potential applications in drug design and development (F. Ellis et al., 1972).

Synthesis and Reactions of Imidazole 3-Oxides

The compound's role in the synthesis and reaction pathways of imidazole 3-oxides highlights its utility in organic synthesis, particularly in generating novel imidazoles with specific functional groups. These pathways are fundamental for the development of new compounds with potential applications in pharmaceuticals and agrochemicals (I. Ferguson & K. Schofield, 1975).

Bromination Orientation in Imidazo[1,2-a]pyridines

Studies on the bromination orientation of related compounds contribute to our understanding of electrophilic substitution reactions in heterocyclic chemistry. These findings are crucial for designing synthetic routes to brominated heterocycles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules (S. N. Godovikova & Y. Gol'dfarb, 1965).

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-7-8-14(9-15(12)19)21-17-11-25(23,24)10-16(17)20(18(21)22)13-5-3-2-4-6-13/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMRJPHEDMCIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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